10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
CAS No.:
Cat. No.: VC14522385
Molecular Formula: C18H20ClN3O
Molecular Weight: 329.8 g/mol
* For research use only. Not for human or veterinary use.
![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride -](/images/structure/VC14522385.png)
Molecular Formula | C18H20ClN3O |
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Molecular Weight | 329.8 g/mol |
IUPAC Name | 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride |
Standard InChI | InChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H |
Standard InChI Key | POKFYJWUPWZYQV-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl |
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound is a hydrochloride salt with the molecular formula C₁₈H₂₀ClN₃O and a molecular weight of 329.8 g/mol. Its IUPAC name reflects a fused pyridoindole core substituted with methyl and imidazole-methyl groups. Key structural features include:
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A pyrido[1,2-a]indol-6-one bicyclic system.
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A 10-methyl group on the indole moiety.
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A 7-[(5-methyl-1H-imidazol-4-yl)methyl] side chain.
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A hydrochloride counterion enhancing solubility.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀ClN₃O |
Molecular Weight | 329.8 g/mol |
IUPAC Name | 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride |
Canonical SMILES | CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl |
InChI Key | POKFYJWUPWZYQV-UHFFFAOYSA-N |
The imidazole and indole moieties are pharmacologically significant, as these structures are prevalent in bioactive molecules targeting neurotransmitter receptors .
Synthesis and Radiolabeling
Synthetic Pathways
The synthesis of this compound involves a Mannich reaction followed by hydrogenolysis. In a pivotal study, the carbon-14-labeled derivative was synthesized from 10-demethyl precursor 8 in three steps :
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Mannich Reaction: Reaction of precursor 8 with [¹⁴C]paraformaldehyde and dimethylamine hydrochloride yielded the intermediate 20 ([¹⁴C]-10-dimethylaminomethyl compound).
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Hydrogenolysis: Catalytic hydrogenation of 20 using palladium on carbon and ammonium formate removed the dimethylaminomethyl group.
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Salt Formation: Recrystallization with (+)-di-p-toluoyl-D-tartaric acid produced the radiolabeled hydrochloride salt with 99.4% radiochemical purity and >97% enantiomeric excess .
This method highlights the compound’s stereochemical complexity and the precision required for isotopic labeling in metabolic studies.
Pharmacological Profile
Receptor Antagonism
The compound (designated FK1052 in research) is a potent dual antagonist of 5-HT₃ and 5-HT₄ receptors . Serotonin receptors are critical in emesis regulation, with 5-HT₃ antagonists like ondansetron widely used for chemotherapy-induced nausea. FK1052’s unique dual activity may broaden its antiemetic efficacy .
Mechanism of Action
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5-HT₃ Antagonism: Blocks serotonin binding in the gut and central nervous system, inhibiting vagal nerve activation .
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5-HT₄ Antagonism: Modulates gastrointestinal motility, potentially addressing delayed-phase emesis .
Preclinical Research Findings
Antiemetic Efficacy
Studies in Suncus murinus (house musk shrew) and ferrets evaluated FK1052 against emesis triggers:
Model | Emetic Trigger | FK1052 Dose | Efficacy (% Reduction) | Comparator (Granisetron) |
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Suncus murinus | Cisplatin (18 mg/kg) | 100 µg/kg (oral) | 100% | Not tested |
Ferrets | Cisplatin (10 mg/kg) | 3.2 mg/kg (i.v.) | 85% (acute) | 80% (acute) |
Ferrets | Copper sulfate | 3.2 mg/kg (i.v.) | 60% | No effect |
Key findings:
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